5-Chloro-3-formyl-2-hydroxybenzoic acid
Description
5-Chloro-3-formyl-2-hydroxybenzoic acid (CAS: Not explicitly provided in evidence) is a chloro-substituted benzoic acid derivative characterized by a hydroxyl group (-OH) at position 2, a formyl group (-CHO) at position 3, and a chlorine atom at position 3. Its molecular formula is C₈H₅ClO₄, with a molecular weight of 200.58 g/mol. The compound’s structure combines aromatic substitution patterns with functional groups that confer unique reactivity, making it valuable in synthetic chemistry for further derivatization or as an intermediate in pharmaceutical or agrochemical synthesis. The hydroxyl and carboxylic acid groups enhance solubility in polar solvents, while the chloro and formyl substituents influence electronic properties and reactivity .
Properties
CAS No. |
111870-27-0 |
|---|---|
Molecular Formula |
C8H5ClO4 |
Molecular Weight |
200.57 g/mol |
IUPAC Name |
5-chloro-3-formyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5ClO4/c9-5-1-4(3-10)7(11)6(2-5)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
WLGGJFMFRKYMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-3-formyl-2-hydroxybenzoic acid with structurally related chloro-hydroxybenzoic acid derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
Structural Differences and Electronic Effects
- Formyl vs. Alkyl/Fluoro Substituents: The formyl group (-CHO) in this compound introduces electron-withdrawing effects, increasing the acidity of the adjacent hydroxyl and carboxylic acid groups compared to alkyl-substituted analogs like 5-chloro-3-ethyl-2-hydroxybenzoic acid (electron-donating ethyl group) .
Positional Isomerism :
Physicochemical Properties
- Solubility: The formyl and hydroxyl groups in this compound enhance solubility in polar solvents (e.g., water, ethanol) compared to 5-chloro-3-ethyl-2-hydroxybenzoic acid, where the hydrophobic ethyl group reduces polarity . 5-Chloro-2-hydroxy-3-methylbenzaldehyde (aldehyde instead of carboxylic acid) exhibits lower solubility in water due to the absence of an ionizable carboxylic acid group .
Acidity :
- The carboxylic acid group in benzoic acid derivatives dominates acidity (pKa ~2-3). Electron-withdrawing substituents (e.g., -CHO, -Cl) further lower the pKa of the hydroxyl group. For example, the hydroxyl group in this compound is more acidic (pKa ~8-9) than in 5-chloro-3-ethyl-2-hydroxybenzoic acid (pKa ~10-11) .
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